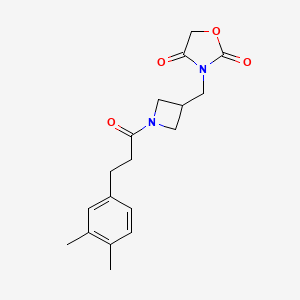

3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-[3-(3,4-dimethylphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-12-3-4-14(7-13(12)2)5-6-16(21)19-8-15(9-19)10-20-17(22)11-24-18(20)23/h3-4,7,15H,5-6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMQSHSZJGLSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)COC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This intermediate is then coupled with a 3,4-dimethylphenyl group through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or oxazolidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity vs. Solubility : The 3,4-dimethylphenyl group may necessitate formulation strategies (e.g., salt formation, as in ) to mitigate poor aqueous solubility.

- Computational Modeling: Tools like AutoDock4 could predict binding modes by comparing the target’s dimethylphenyl-propanoyl moiety to docked ligands in similar scaffolds.

Biological Activity

3-((1-(3-(3,4-Dimethylphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. The structure features an oxazolidine ring, which is often associated with various biological activities, particularly in antibiotic development.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine core exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxazolidine derivatives against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound A | S. aureus, E. coli | High |

| Compound B | B. subtilis, P. aeruginosa | Moderate |

| This compound | S. aureus, E. coli, P. aeruginosa | Pending Results |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death). For instance, derivatives of oxazolidine have shown to interact with DNA and inhibit enzymes critical for cancer cell survival .

Case Study:

A study conducted on a series of oxazolidine derivatives demonstrated that certain modifications enhanced their cytotoxicity against breast cancer cells (MCF-7). The presence of the 3,4-dimethylphenyl group was particularly noted for its ability to increase the compound's effectiveness in targeting cancerous cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Research into related oxazolidine compounds indicates that they can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis: Similar to other oxazolidines, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.

- DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.